molecular formula C20H27ClN2O B2555439 N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride CAS No. 1571963-41-1

N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride

Cat. No. B2555439
M. Wt: 346.9
InChI Key: TWFFCJYZIJVDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide hydrochloride is a chemical compound with the CAS Number: 1571963-41-1 . Its molecular weight is 346.9 .


Molecular Structure Analysis

The InChI code for N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide hydrochloride is 1S/C20H26N2O.ClH/c21-14-19 (17-7-2-1-3-8-17)22-20 (23)13-15-10-11-16-6-4-5-9-18 (16)12-15;/h4-6,9-12,17,19H,1-3,7-8,13-14,21H2, (H,22,23);1H .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Naphthalene Derivatives

Naphthalene derivatives have been synthesized for various applications, including the creation of novel polyamides with good solubility in organic solvents and potential for use in high-performance materials due to their thermal stability (Mehdipour‐Ataei, Sarrafi, & Hatami, 2005).

Optical Properties and Sensing Applications

Water-soluble naphthalene diimides have been studied for their optical properties and potential in colorimetric detection of biogenic amines, showing promise for environmental and biochemical sensors (Weissenstein, Grande, Saha-Möller, & Würthner, 2018).

Potential Biological Activities

Anti-Angiogenic Activity

Compounds containing naphthalene sulfanyl groups have been identified as potent inhibitors of aminopeptidase N, demonstrating potential anti-angiogenic activity that could have implications for cancer therapy and research into inhibiting tumor growth (Lee, Shim, Jung, Lee, & Kwon, 2005).

Polyamine Transport and Cellular Uptake

Research on N1-substituent effects in polyamine conjugates, including various naphthalenyl derivatives, highlights the significance of structural modifications on cellular uptake and cytotoxicity, offering insights into drug design and delivery mechanisms (Gardner, Delcros, Konate, Breitbeil, Martin, Sigman, Huang, & Phanstiel, 2004).

properties

IUPAC Name

N-(2-amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O.ClH/c21-14-19(17-7-2-1-3-8-17)22-20(23)13-15-10-11-16-6-4-5-9-18(16)12-15;/h4-6,9-12,17,19H,1-3,7-8,13-14,21H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFFCJYZIJVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)NC(=O)CC2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride

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